8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Overview
Description
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes a pyrido, thieno, and pyrimidine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield the desired compound . Another method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe to study various biological processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various signaling pathways. For instance, it acts as a selective inhibitor of PI3Kδ, a key enzyme involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine
Uniqueness
What sets 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine apart from similar compounds is its unique fused ring structure, which provides distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets, making it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLHDAJYVSKPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CN=CN=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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